6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine: is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with two amino groups at positions 2 and 4, and a pyrazinyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often require a solvent such as acetonitrile or dimethylformamide, and a base like triethylamine to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various amine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted triazines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted triazines with different functional groups
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new materials with unique properties .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antitumor effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-Diamino-6-chloro-s-triazine: Known for its use in herbicides.
2,4-Diamino-6-methyl-s-triazine: Explored for its potential in medicinal chemistry.
Uniqueness: 6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine is unique due to the presence of the pyrazinyl group, which can impart distinct chemical and biological properties compared to other triazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N7/c8-6-12-5(13-7(9)14-6)4-3-10-1-2-11-4/h1-3H,(H4,8,9,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTPDJCUHITSDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=NC(=N2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171068 |
Source
|
Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18106-97-3 |
Source
|
Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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